(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one

Übersicht

Beschreibung

(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one is a synthetic organic compound with a complex structure It features a benzofuran core, which is a fused ring system containing both benzene and furan rings The compound is characterized by various functional groups, including a dimethylamino group, a hydroxy group, a methoxybenzylidene group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using a dimethylamine reagent.

Formation of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced through a condensation reaction between a 4-methoxybenzaldehyde and the benzofuran core.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the methoxybenzylidene group, converting it to a methoxybenzyl group.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include alkyl halides and amines.

Condensation: Common reagents include aldehydes, ketones, and acid catalysts.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methoxybenzyl derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Condensation: Formation of larger, more complex molecules.

Wissenschaftliche Forschungsanwendungen

DRAK2 Inhibition

Research indicates that derivatives of benzofuran-3(2H)-one, including the compound , have been developed as inhibitors of DRAK2 (Death-associated protein kinase 2). These inhibitors show promise in protecting pancreatic β-cells from apoptosis, which is crucial in diabetes management. A study demonstrated that certain benzofuran derivatives exhibited IC50 values as low as 0.25 μM, highlighting their potential as therapeutic agents against diabetes-related complications .

Tyrosinase Inhibition

Another significant application of this compound is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating conditions like hyperpigmentation. Studies found that specific analogs of aurones (related to the compound) effectively inhibited human tyrosinase activity, with certain hydroxyl-substituted derivatives showing enhanced inhibitory effects .

Alkaline Phosphatase Inhibition

Recent investigations have identified benzofuran-3(2H)-ones as potential inhibitors of alkaline phosphatase (AP). This enzyme plays a vital role in various physiological processes, including bone mineralization and dephosphorylation of molecules. The synthesized compounds displayed significant inhibitory activity against APs, indicating their potential use in treating diseases associated with abnormal alkaline phosphatase levels .

Mechanistic Insights

The mechanistic pathways for the synthesis and action of this compound involve various chemical reactions including nucleophilic substitutions and electrophilic additions. Understanding these mechanisms is crucial for optimizing the synthesis process and enhancing the biological activity of the resulting compounds.

| Compound Name | Target Enzyme | IC50 Value (μM) | Source |

|---|---|---|---|

| Compound A | DRAK2 | 0.33 | |

| Compound B | Tyrosinase | 0.15 | |

| Compound C | Alkaline Phosphatase | 0.75 |

Table 2: Synthesis Conditions for Benzofuran Derivatives

| Method | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|

| Microwave Irradiation | Clay K10 | 80 | 10 min |

| Solvent-free Condensation | None | 75 | 15 min |

Case Study 1: DRAK2 Inhibitors in Diabetes Treatment

A study focused on a series of benzofuran derivatives revealed their effectiveness in protecting β-cells against apoptosis induced by high glucose levels. The most potent compounds were shown to significantly reduce cell death rates in vitro, suggesting their potential for developing new diabetes therapies .

Case Study 2: Cosmetic Applications of Tyrosinase Inhibitors

In dermatological research, several aurone derivatives were tested for their efficacy as skin-lightening agents by inhibiting tyrosinase activity. The results indicated that formulations containing these inhibitors could effectively reduce pigmentation in human skin models, supporting their use in cosmetic applications .

Wirkmechanismus

The mechanism of action of (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to changes in their activity and function. For example, the dimethylamino group can interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds with polar residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one

- (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-ethylbenzofuran-3(2H)-one

- (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-propylbenzofuran-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its benzofuran core. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. The presence of the dimethylamino group, hydroxy group, methoxybenzylidene group, and methyl group in a single molecule allows for diverse interactions and reactions, setting it apart from similar compounds.

Biologische Aktivität

(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

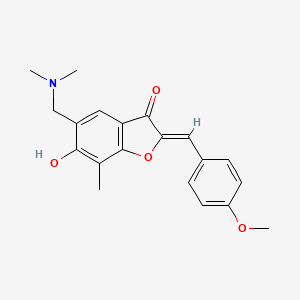

The compound can be represented as follows:

Key functional groups :

- Dimethylamino group

- Hydroxy group

- Methoxybenzylidene moiety

Anti-Cancer Activity

Recent studies have evaluated the anti-cancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis and ROS generation |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10.0 | Modulation of apoptotic pathways |

The mechanism underlying its anti-cancer activity involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

| Treatment Condition | IL-6 Secretion (pg/mL) | TNF-alpha Secretion (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 75 | 90 |

This suggests a potential therapeutic role in inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored through its effects on neuronal cell lines subjected to oxidative stress. The results indicate that it enhances cell viability and decreases apoptosis under oxidative stress conditions.

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 40 |

| Compound Treatment | 85 |

These findings indicate that the compound may be beneficial in neurodegenerative conditions by protecting neurons from oxidative damage .

Case Studies

- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as an anti-cancer agent.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.

Eigenschaften

IUPAC Name |

(2Z)-5-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12-18(22)14(11-21(2)3)10-16-19(23)17(25-20(12)16)9-13-5-7-15(24-4)8-6-13/h5-10,22H,11H2,1-4H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPNAINTXXXPGL-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.